molecular formula C8H12N4O4 B12855586 1-(2-Methoxyethyl)-3-methyl-4-nitro-1H-pyrazole-5-carboxamide

1-(2-Methoxyethyl)-3-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B12855586
M. Wt: 228.21 g/mol
InChI Key: GCGRYRKLTZPTAK-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-methyl-4-nitro-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxyethyl group, a methyl group, a nitro group, and a carboxamide group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-methyl-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides), bases (e.g., potassium carbonate).

Major Products Formed

    Reduction: Formation of 1-(2-Aminoethyl)-3-methyl-4-nitro-1H-pyrazole-5-carboxamide.

    Substitution: Formation of various alkyl or aryl derivatives of the compound.

Scientific Research Applications

1-(2-Methoxyethyl)-3-methyl-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-3-methyl-4-nitro-1H-pyrazole-5-carboxamide: Characterized by the presence of a methoxyethyl group, a methyl group, a nitro group, and a carboxamide group attached to the pyrazole ring.

    1-(2-Methoxyethyl)-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    1-(2-Methoxyethyl)-3-methyl-4-nitro-1H-pyrazole-5-amine: Similar structure but with an amino group instead of a carboxamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H12N4O4

Molecular Weight

228.21 g/mol

IUPAC Name

2-(2-methoxyethyl)-5-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C8H12N4O4/c1-5-6(12(14)15)7(8(9)13)11(10-5)3-4-16-2/h3-4H2,1-2H3,(H2,9,13)

InChI Key

GCGRYRKLTZPTAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)N)CCOC

Origin of Product

United States

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